molecular formula C17H17F3N4O4S B2353755 2-({4-[2,4-Dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidin-1-yl}sulfonyl)benzonitrile CAS No. 2097892-93-6

2-({4-[2,4-Dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidin-1-yl}sulfonyl)benzonitrile

Cat. No.: B2353755
CAS No.: 2097892-93-6
M. Wt: 430.4
InChI Key: QNENTYPJQIHNJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({4-[2,4-Dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidin-1-yl}sulfonyl)benzonitrile is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. This molecule is characterized by a unique architecture that combines an imidazolidine-2,4-dione (hydantoin) core, a piperidine ring, and a benzonitrile sulfonamide group. The presence of the 2,2,2-trifluoroethyl moiety on the hydantoin nitrogen is a notable feature, often employed in drug design to enhance metabolic stability and modulate the molecule's electronic properties and binding affinity. Researchers can leverage this compound as a key intermediate or precursor in the synthesis of more complex molecules targeting various disease pathways. The structural motifs present in this compound are frequently found in bioactive molecules. For instance, derivatives of imidazolidine-2,4-dione have been investigated as potent inhibitors of enzymes like lymphoid-specific tyrosine phosphatase (LYP), a potential target for autoimmune diseases . Furthermore, related compounds containing a piperidine subunit linked to a benzonitrile group have been explored for their inhibitory effects on enzymes such as dipeptidylpeptidase-IV (DPP-IV), a established target for type 2 diabetes mellitus . The integration of a sulfonamide linker is a common strategy in medicinal chemistry to influence molecular conformation and interactions with biological targets. This product is intended for research and development purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions, consulting the relevant safety data sheets prior to use.

Properties

IUPAC Name

2-[4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidin-1-yl]sulfonylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N4O4S/c18-17(19,20)11-24-15(25)10-23(16(24)26)13-5-7-22(8-6-13)29(27,28)14-4-2-1-3-12(14)9-21/h1-4,13H,5-8,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNENTYPJQIHNJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CC(=O)N(C2=O)CC(F)(F)F)S(=O)(=O)C3=CC=CC=C3C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-({4-[2,4-Dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidin-1-yl}sulfonyl)benzonitrile represents a novel class of organic molecules with significant potential in medicinal chemistry. Its unique structural features include an imidazolidinone moiety and a piperidine ring, which contribute to its diverse biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H19F3N4O3S\text{C}_{19}\text{H}_{19}\text{F}_3\text{N}_4\text{O}_3\text{S}

This structure includes:

  • Piperidine Ring: A six-membered ring containing nitrogen that is often associated with various pharmacological activities.
  • Imidazolidinone Moiety: A five-membered ring that enhances the compound's lipophilicity and biological interactions.
  • Trifluoroethyl Group: This group increases the compound's lipophilicity, potentially improving its absorption and distribution within biological systems.

Antimicrobial Activity

Research has indicated that compounds structurally similar to this compound exhibit a broad spectrum of antimicrobial activity. In vitro studies have shown significant antibacterial and antifungal effects against various pathogens.

Pathogen Activity Minimum Inhibitory Concentration (MIC)
Staphylococcus aureusExcellent antibacterial625–1250 µg/mL
Candida albicansSignificant antifungalVariable across derivatives
Escherichia coliNo activityN/A
Pseudomonas aeruginosaModerate activity625 µg/mL

The biological activity of this compound is believed to involve several mechanisms:

  • Inhibition of Enzymatic Pathways: The sulfonamide group may interfere with bacterial folic acid synthesis.
  • Membrane Disruption: The lipophilic nature of the trifluoroethyl group can disrupt microbial membranes.
  • DNA Interaction: The nitrile group may participate in interactions with nucleic acids, potentially inhibiting replication.

Case Studies

Several studies have investigated the biological effects of similar compounds. For instance:

  • A study on imidazolidine derivatives demonstrated their efficacy against S. aureus and C. albicans, suggesting that modifications to the core structure can enhance or diminish biological activity .
  • Another investigation focused on the synthesis and characterization of dioxolane derivatives that exhibited significant antibacterial properties against both Gram-positive and Gram-negative bacteria.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including:

  • Formation of the imidazolidinone core through cyclization reactions.
  • Introduction of the piperidine moiety via nucleophilic substitution.
  • Sulfonation to incorporate the sulfonyl group.

Comparison with Similar Compounds

Core Structural Elements

  • Target Compound: Combines a piperidine ring, sulfonyl linker, dioxoimidazolidine, and benzonitrile. The trifluoroethyl group distinguishes it from non-fluorinated analogs.
  • Lansoprazole-Related Compound A (): Features a pyridine ring instead of piperidine, with a sulfonyl bridge connecting to a benzimidazole. Used in proton pump inhibitors, highlighting differences in therapeutic targeting .
  • 4-{3-[2-(2,2-Difluorobenzo[1,3]dioxol-5-ylamino)benzyl]-4,4-dimethyl-2,5-dioxoimidazolidin-1-yl}-2-trifluoromethylbenzonitrile (): Shares the dioxoimidazolidine and benzonitrile motifs but replaces the piperidine-sulfonyl group with a benzyl-difluorobenzo substituent, suggesting divergent binding interactions .
  • N-[4-(1-Methyl-1H-imidazol-2-yl)-2,4′-bipyridin-2′-yl]benzene-1,4-diamine (): Contains imidazole and bipyridine moieties but lacks sulfonyl or dioxo groups, emphasizing applications in fluorescence or catalysis rather than enzyme modulation .

Functional Group Impact

  • Trifluoroethyl vs.
  • Sulfonyl vs. Sulfinyl : The sulfonyl group in the target compound provides greater stability and polarity than sulfinyl linkages (e.g., ), influencing solubility and reactivity .

Pharmacological and Physicochemical Properties

Compound Name Core Structure Key Functional Groups Reported Activities References
2-({4-[2,4-Dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidin-1-yl}sulfonyl)benzonitrile Piperidine, dioxoimidazolidine Sulfonyl, benzonitrile, trifluoroethyl Inferred kinase modulation
Lansoprazole-Related Compound A Pyridine, benzimidazole Sulfonyl, trifluoroethoxy Proton pump inhibition
4-{3-[2-(2,2-Difluorobenzo[1,3]dioxol-5-ylamino)benzyl]-4,4-dimethyl-2,5-dioxoimidazolidin-1-yl}-... Dioxoimidazolidine, benzonitrile Benzyl, difluorobenzo Kinase inhibition
N-[4-(1-Methyl-1H-imidazol-2-yl)-2,4′-bipyridin-2′-yl]benzene-1,4-diamine Bipyridine, imidazole Aromatic amine Fluorescence, catalytic potential

Solubility and Stability

  • The target compound’s sulfonyl group enhances aqueous solubility compared to sulfinyl analogs (), while the piperidine ring may improve bioavailability over pyridine-based structures () .
  • The trifluoroethyl group likely increases metabolic stability relative to non-fluorinated imidazolidines, as seen in ’s fluorinated derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.